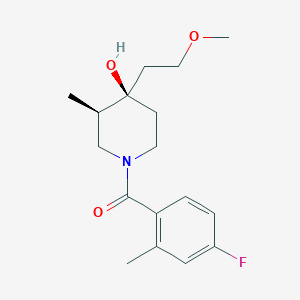

![molecular formula C20H24N2O2 B5526068 2-(4-联苯基)-N-[2-(4-吗啉基)乙基]乙酰胺](/img/structure/B5526068.png)

2-(4-联苯基)-N-[2-(4-吗啉基)乙基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of 2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide and its derivatives involves multiple steps including esterification, hydrazide formation, and subsequent cyclization processes. Compounds like N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide have shown promising activity and considerable stability, highlighting the importance of structural modifications in enhancing the properties of the parent compound (Bardiot et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various analytical techniques, including NMR and X-ray crystallography. The structural data help in understanding the conformation and the spatial arrangement of the molecule which are crucial for its biological activity and chemical reactivity (Sharma et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of 2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide derivatives includes their participation in various organic reactions such as oligomerization and Mannich reactions, leading to a wide range of compounds with different properties and potential applications. These reactions are influenced by the nature of the substituents and the reaction conditions (Nomura et al., 1978).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure are crucial for the practical application of these compounds. These properties are often determined through experimental studies and contribute to the compound’s characterization and potential for formulation (Chin, Fronczek, & Isovitsch, 2009).

科学研究应用

抗真菌和抗菌应用

- Bardiot 等人 (2015) 的一项研究发现,2-(4-联苯基)-N-[2-(4-吗啉基)乙基]乙酰胺的衍生物对念珠菌和曲霉菌属表现出广谱抗真菌特性。这些化合物的开发包括改善血浆稳定性的修饰,同时保持抗真菌功效,在全身念珠菌白色念珠菌感染的鼠模型中展示了显着的体内功效 (Bardiot 等人,2015).

- Gul 等人 (2017) 对 2-[[5-烷基/芳基烷基-1,3,4-恶二唑-2-基]硫]-N-[4-(4-吗啉基)苯基]乙酰胺的研究证明了对选定微生物物种的抗菌活性。合成的化合物与参考标准相比表现出不同的活性水平,表明在抗菌应用中进一步探索的潜力 (Gul 等人,2017).

合成和化学性质

- Jayadevappa 等人 (2012) 由羟基苯基乙酸合成了新型的 2-(4-(2-吗啉乙氧基)苯基)-N-苯基乙酰胺。这些化合物经过测试,显示出比标准药物更优异的体外活性。这突出了该化合物的合成多功能性及其作为开发新型抗菌剂的基础的潜力 (Jayadevappa 等人,2012).

安全和危害

未来方向

作用机制

Target of Action

SMR000013269, also known as 2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide or cid_649839, has been found to target the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in cellular processes such as protein folding, degradation, and the response to stress conditions.

Mode of Action

The compound interacts with its target, DnaK, to inhibit the formation of biofilms by Staphylococcus aureus . Biofilms are structured communities of bacteria that contribute to antibiotic resistance and infection persistence. By targeting DnaK, SMR000013269 disrupts the biofilm formation process, potentially making the bacteria more susceptible to antibiotic treatment .

Biochemical Pathways

By inhibiting DnaK, SMR000013269 may disrupt this protective mechanism, making the bacteria more vulnerable to external stressors .

Result of Action

The primary result of SMR000013269’s action is the inhibition of biofilm formation by Staphylococcus aureus . This could potentially make the bacteria more susceptible to antibiotic treatment and reduce the persistence of infections.

属性

IUPAC Name |

N-(2-morpholin-4-ylethyl)-2-(4-phenylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c23-20(21-10-11-22-12-14-24-15-13-22)16-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-9H,10-16H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNNWBDUJDYFQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Biphenyl-4-yl-N-(2-morpholin-4-yl-ethyl)-acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5525987.png)

![3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5525993.png)

![2-(2-hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5526001.png)

![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5526005.png)

![dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5526009.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5526015.png)

![8-[(2,3-dimethoxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5526030.png)

![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine](/img/structure/B5526039.png)

![N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5526044.png)

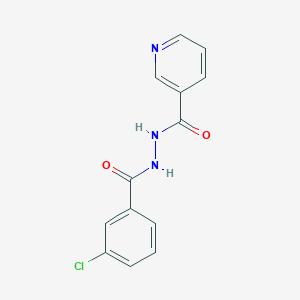

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5526051.png)

![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5526052.png)

![N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5526069.png)